molecular formula C7H9BrN2O B2757385 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde CAS No. 1784213-20-2

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde

Cat. No.: B2757385
CAS No.: 1784213-20-2
M. Wt: 217.066
InChI Key: RQEUVUJHQLWWDD-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde is a high-value brominated pyrazole derivative designed for research and development applications, particularly in pharmaceutical chemistry and material science. This compound serves as a versatile and critical synthetic intermediate. The bromine atom and aldehyde functional group on the pyrazole core offer distinct reactive sites for further chemical modification, making it a key building block in constructing more complex molecules . Pyrazole derivatives are recognized for their significant biological and pharmaceutical properties . They are frequently employed in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to their interesting coordination properties with various metal ions . Researchers utilize this chemical in exploratory studies, including the development of novel antimicrobial agents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEUVUJHQLWWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination of 5-ethyl-2-methylpyrazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 is a key reactive site for nucleophilic substitution. Common transformations include:

Reaction Type Reagents/Conditions Products
Nucleophilic Aromatic Substitution Amines (e.g., NH₃, RNH₂), polar aprotic solvents (DMF), heat4-Amino-5-ethyl-2-methylpyrazole-3-carbaldehyde derivatives
Cross-Coupling Pd catalysts (Pd(PPh₃)₄), boronic acids, Suzuki conditionsBiarylpyrazole derivatives

Example : Reaction with morpholine under reflux in DMF yields 4-morpholino-substituted pyrazole-carbaldehyde, a precursor for kinase inhibitors .

Aldehyde Group Reactivity

The formyl group at position 3 participates in condensation and redox reactions:

Condensation Reactions

  • With Active Methylene Compounds :

    • Reagents : Acetylacetone, ethyl acetoacetate, or malononitrile under basic (NaOH/EtOH) or acidic (AcOH) conditions.

    • Products : Chalcones, pyranopyrazoles, or fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) with demonstrated antimicrobial activity .

    Mechanism : Knoevenagel condensation followed by cyclization (e.g., formation of 5-(pyrazolyl)-2-pyridone derivatives) .

  • With Hydrazines/Hydrazides :

    • Forms hydrazones, which are precursors for triazoles or oxadiazoles. For example, reaction with thiosemicarbazide yields thiosemicarbazones with antitumor activity .

Reduction/Oxidation

  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group, producing 3-(hydroxymethyl)-4-bromo-5-ethyl-2-methylpyrazole.

  • Oxidation : KMnO₄ or CrO₃ oxidizes the aldehyde to a carboxylic acid, enabling peptide coupling or coordination chemistry .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at position 1 or 5, depending on directing groups:

Reaction Conditions Outcome
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde
Sulfonation H₂SO₄/SO₃, 50°CSulfonic acid derivatives for solubility enhancement

Metal-Mediated Reactions

The bromine and aldehyde groups enable coordination or catalytic cycles:

  • Buchwald–Hartwig Amination : Pd/Xantphos catalysts couple bromopyrazoles with aryl amines to form C–N bonds .

  • Heck Coupling : Alkenes insert at the C–Br position using Pd(OAc)₂/PPh₃, generating styrylpyrazole derivatives .

Heterocycle Formation

The compound serves as a building block for complex scaffolds:

  • Pyrazolo[3,4-c]pyrazoles : Cyclocondensation with hydrazines yields bicyclic systems with MAO-B inhibitory activity .

  • Pyrazolochromones : Aldol condensation with 2-hydroxyacetophenones followed by oxidative cyclization produces chromone derivatives (e.g., antifungal agents) .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Modification Biological Activity Source
4-Aryl substitution PRC2 inhibition (anticancer)
Chalcone hybrids Antifungal/antibacterial
Hydrazone derivatives Apoptosis induction in A549 cells

Key Data Table: Representative Reactions

Reaction Reagents Yield Application
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF/H₂O78%Kinase inhibitor intermediates
Knoevenagel condensationMalononitrile, piperidine, EtOH85%Anticancer chalcones
Oxidation to carboxylic acidKMnO₄, H₂O/AcOH92%Coordination polymers

Notes on Structural Analogues

While direct data on 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde is limited, its reactivity aligns with:

  • 4-Bromo-1-methylpyrazole-3-carbaldehyde : Bromine substitution patterns and aldehyde reactivity.

  • 5-Bromo-1-methylpyrazole-4-carbaldehyde : Similar participation in cycloadditions.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. In studies involving human pancreatic cancer and Ewing's sarcoma cell lines, compounds derived from pyrazoles demonstrated sub-micromolar inhibition of cellular lactate output and suppression of cell growth, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study highlighted that certain substituted pyrazoles exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. This suggests that 4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde could be explored further for its therapeutic potential in inflammatory diseases .

Pesticide Development

The compound has been identified as a key intermediate in the synthesis of benzamide insecticides. The synthetic pathways involve the bromination of pyrazole derivatives, which enhance their efficacy as pest control agents. The development of such compounds is crucial in creating environmentally friendly pesticides that minimize ecological impact while effectively controlling agricultural pests .

Herbicide Activity

Additionally, pyrazole compounds have shown herbicidal activity against various weed species, making them valuable in agricultural practices aimed at improving crop yields and reducing competition from unwanted vegetation. Research into the structure-activity relationship (SAR) of these compounds can lead to the development of more efficient herbicides .

Synthesis and Characterization

The synthesis of 4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The methods often include:

  • Hydrazine Derivatives : Utilizing hydrazine derivatives for the formation of the pyrazole ring.
  • Bromination : Employing bromination techniques to introduce the bromo substituent at the appropriate position on the pyrazole ring.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study on Anticancer Properties

A focused lead optimization effort identified 4-bromo-5-ethyl-2-methylpyrazole derivatives as effective inhibitors of LDH in cancer cell lines. These studies not only demonstrated cytotoxicity but also provided insights into the mechanisms by which these compounds induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .

Case Study on Agricultural Use

In a field trial assessing the effectiveness of pyrazole-based pesticides, formulations containing 4-bromo-5-ethyl-2-methylpyrazole showed promising results in controlling specific pest populations while maintaining crop health. This underscores the practical application of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

  • Core Structure : Thiophene (aromatic 5-membered ring with sulfur) vs. pyrazole (aromatic 5-membered ring with two nitrogen atoms).
  • Substituents: Bromine at the 4-position of thiophene, isoxazole-carboxamide side chain, and diethylamino-phenyl group.
  • Key Differences : The thiophene core lacks the dual nitrogen atoms of pyrazole, altering electronic properties. The carboxamide group introduces hydrogen-bonding capacity, unlike the aldehyde in the target compound. This compound was synthesized via oxime formation from an aldehyde precursor, highlighting the versatility of aldehyde-containing intermediates in heterocyclic chemistry .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Core Structure : Pyrazolone (pyrazole with a ketone group) vs. pyrazole-carbaldehyde.
  • Substituents : Bromine at the 4-position, bromomethyl at the 5-position, and a dimethylphenyl group.
  • Key Differences : The pyrazolone core includes a ketone, which is less reactive than an aldehyde. The dual bromine substituents (Br and BrCH₂) enhance electrophilicity, making this compound a potent alkylating agent. Its LC/MS data (m/z 317 [M+H]⁺) indicates a higher molecular weight (316 g/mol) compared to the target compound .

Imidazo[4,5-b]pyridine-based Kinase Inhibitors (e.g., 21f)

  • Core Structure: Imidazo[4,5-b]pyridine (fused bicyclic system) vs. monocyclic pyrazole.
  • Substituents : Bromine at the 6-position, thiadiazole, and isoxazole-methyl-piperazine groups.
  • The absence of an aldehyde group limits its use in condensation reactions but enhances stability in biological systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Bromine Position Key Functional Groups Molecular Weight (g/mol) Notable Applications
4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde Pyrazole 4 Aldehyde, Ethyl, Methyl 237.09 Organic synthesis intermediate
3-(4-Bromothiophen-2-yl)-...carboxamide (39l) Thiophene 4 Carboxamide, Isoxazole ~443.36 (calculated) Bioactive molecule research
4-Bromo-5-(bromomethyl)...pyrazol-3-one Pyrazolone 4, 5 (BrCH₂) Ketone, Bromomethyl 316.00 Pharmaceutical intermediates
Imidazo[4,5-b]pyridine derivative (21f) Imidazopyridine 6 Thiadiazole, Isoxazole ~520.50 (calculated) Kinase inhibitor development

Biological Activity

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for developing new therapeutic agents.

4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde can be characterized by its molecular formula C8H10BrN3OC_8H_10BrN_3O and a molecular weight of approximately 232.09 g/mol. Its structure includes a pyrazole ring, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activities of 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, potentially inhibiting their growth mechanisms.
Anticancer Shows promise in inhibiting cancer cell proliferation in certain cell lines.
Enzyme Inhibition Acts as an inhibitor for specific enzymes, impacting metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-5-ethyl-2-methylpyrazole have demonstrated significant antimicrobial properties. For instance, pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

In studies focusing on anticancer activity, derivatives of pyrazoles, including 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde, have shown efficacy in inhibiting the growth of various cancer cell lines. For example, compounds within this class have been tested against human pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cells, demonstrating sub-micromolar suppression of cellular lactate output and inhibition of cell growth .

Case Study: Inhibition of Lactate Dehydrogenase

A focused study on pyrazole-based lactate dehydrogenase (LDH) inhibitors highlighted the potential of these compounds to suppress LDH activity significantly. The lead compounds exhibited strong anti-glycolytic effects in cancer cells, suggesting a mechanism where the inhibition of LDH disrupts energy metabolism in rapidly proliferating tumor cells .

Enzyme Inhibition

The enzyme inhibition profile of 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde suggests its potential as a therapeutic agent targeting specific enzymes involved in metabolic pathways. For instance, pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain management .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles like 4-Bromo-5-ethyl-2-methylpyrazole is influenced by their structural features. Modifications at various positions on the pyrazole ring can enhance or diminish their biological potency. For example, the presence of halogen substituents has been associated with increased antimicrobial activity due to enhanced lipophilicity and electronic effects that facilitate interaction with biological targets .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a literature-derived method involves reacting a 5-chloro-pyrazole precursor (e.g., 5-chloro-3-ethyl-1H-pyrazole-4-carbaldehyde) with ethylamine or ethyl halides in the presence of a base like K2_2CO3_3 under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimizing reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields >75%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, ethyl group splitting patterns) .
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm1^{-1}) and C-Br bond (~600 cm1^{-1}) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for solid-state characterization .
  • HPLC-MS : Verify purity (>98%) and detect trace impurities .

Q. What standard bioassays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition Studies : Target kinases or cyclooxygenases (COX) using fluorometric or colorimetric assays .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

Q. How do bromine and aldehyde substituents influence reactivity in cross-coupling reactions?

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives, while the aldehyde group participates in condensation reactions (e.g., hydrazone formation). However, the aldehyde’s electrophilicity may require protection (e.g., acetal formation) during harsh coupling conditions . Kinetic studies under Pd catalysis (e.g., Pd(PPh3_3)4_4) can optimize reaction efficiency .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

Contradictions often arise from solvent purity, catalyst loading, or substrate ratios. Systematic comparative studies are recommended:

  • Vary solvents (DMF vs. THF) to assess polarity effects.
  • Test alternative bases (Cs2_2CO3_3 vs. K2_2CO3_3) for nucleophilic substitution efficiency .
  • Use Design of Experiments (DoE) to identify critical parameters .

Q. What computational models predict the compound’s reactivity for derivative design?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity .

Q. How can solvent systems be optimized for reactions involving this compound’s limited solubility?

The aldehyde’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) for dissolution. For aqueous reactions, use co-solvents (e.g., acetone/water) or surfactants. Solubility parameters (Hansen solubility) can guide solvent selection .

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